molecular formula C11H10F2O3 B13166103 1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13166103
M. Wt: 228.19 g/mol
InChI Key: VFLIKBKZUZSUMO-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative featuring a hydroxyl group at the 3-position and a 2,5-difluorophenyl substituent. The cyclobutane ring introduces strain, which may influence conformational stability and binding interactions, while the fluorine atoms enhance metabolic stability and modulate electronic properties.

Properties

Molecular Formula

C11H10F2O3

Molecular Weight

228.19 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H10F2O3/c12-6-1-2-9(13)8(3-6)11(10(15)16)4-7(14)5-11/h1-3,7,14H,4-5H2,(H,15,16)

InChI Key

VFLIKBKZUZSUMO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=C(C=CC(=C2)F)F)C(=O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between the target compound and analogs from recent literature:

Compound Core Structure Substituents Functional Groups Key Properties
1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid (Target) Cyclobutane 2,5-Difluorophenyl at C1 -COOH, -OH at C3 High polarity, strain-induced reactivity
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide Cyclopropene 3-Bromophenyl at C1 -CONEt₂ Lower polarity (Rf = 0.23), crystalline solid
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-...carboxamide Pyrrolidine-fused 2,3-Difluorophenyl at benzyl -COOH, -OH, -CONH- Complex heterocyclic framework
Key Observations:
  • Cyclobutane vs. However, the fused pyrrolidine system in introduces additional conformational constraints.
  • Fluorination Patterns : The 2,5-difluorophenyl group in the target compound differs from the 3-bromophenyl () and 2,3-difluorophenyl () substituents. Fluorine at the 2- and 5-positions may alter electronic effects (e.g., inductive withdrawal) compared to ortho/meta substitution in .
  • Functional Groups : The hydroxyl and carboxylic acid groups in the target compound enhance hydrophilicity compared to the amide in , which may influence solubility and bioavailability.
Table: Comparative Physicochemical Properties
Property Target Compound 1-(3-Bromophenyl)-...carboxamide Pyrrolidine Derivative
Melting Point Not reported 102.2–102.5 °C Not reported
Polarity (Rf) Likely high 0.23 (hexanes/EtOAc 1:1) Not reported
Solubility High (polar groups) Moderate (amide group) Low (bulky heterocycle)

Biological Activity

1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a synthetic compound notable for its unique cyclobutane structure, which features a carboxylic acid and hydroxy group. This compound's molecular formula is C11_{11}H10_{10}F2_2O3_3, with a molecular weight of approximately 228.19 g/mol. The presence of difluorophenyl substituents suggests potential biological activities, particularly in pharmacology.

Pharmacological Potential

Research indicates that this compound may interact with various biological pathways, including:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
  • Antioxidant Activity: Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of phospholipase A2, suggesting anti-inflammatory potential.
Antioxidant ActivityShowed significant reduction in reactive oxygen species (ROS) levels in vitro.
Metabolic EffectsIndicated modulation of lipid profiles in animal models.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, the following pathways have been proposed:

  • Regulation of Lipid Metabolism: The compound may influence lipid metabolism by modulating enzyme activity related to fatty acid synthesis and breakdown.
  • Reduction of Inflammation: By inhibiting specific enzymes like phospholipase A2, the compound could reduce the production of pro-inflammatory mediators.

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